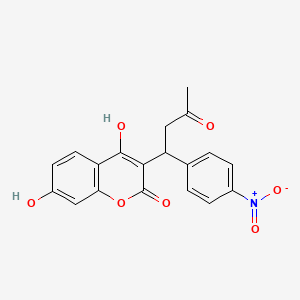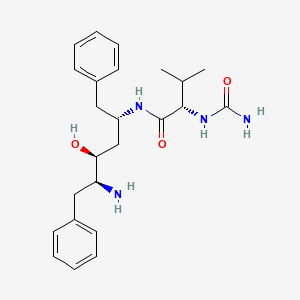
trans Resveratrol-3,5-disulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-Resveratrol 3,5-disulfate is a stilbenoid . It is a derivative of resveratrol, a natural polyphenol found in blueberries, grapes, and mulberries . It is known for its antioxidant and anticarcinogenic effects .
Molecular Structure Analysis
The molecular formula of trans Resveratrol-3,5-disulfate is C14H12O9S2 . Its IUPAC name is [3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-sulfooxyphenyl] hydrogen sulfate . The molecular weight is 388.4 g/mol .
Chemical Reactions Analysis
While specific chemical reactions involving trans Resveratrol-3,5-disulfate are not available, resveratrol and its derivatives are known to undergo various reactions. For instance, resveratrol can be analyzed using high-performance liquid chromatography (HPLC) coupled with different detectors .
Physical And Chemical Properties Analysis
The physical and chemical properties of trans Resveratrol-3,5-disulfate include a molecular weight of 388.4 g/mol, a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 9, a Rotatable Bond Count of 6, an Exact Mass of 387.99227430 g/mol, a Monoisotopic Mass of 387.99227430 g/mol, a Topological Polar Surface Area of 164 Ų, a Heavy Atom Count of 25, and a Formal Charge of 0 .
Aplicaciones Científicas De Investigación
Chemoprevention and Cancer Therapy
trans-Resveratrol, a form of resveratrol, exhibits properties that contribute to the chemoprevention of colorectal cancer. Studies in vitro have shown its protective activity through the inhibition of proliferation and induction of apoptosis. Animal models of colon carcinogenesis also reveal its chemopreventive activity, reducing preneoplastic lesions and tumor incidence. The potential of trans-Resveratrol in clinical trials for preventing colon carcinogenesis is supported by current findings (Juan, Alfaras, & Planas, 2012). Furthermore, despite the lack of progress in clinical trials, resveratrol has been anticipated to significantly impact cancer therapy. Efforts to enhance its bioavailability through new formulations or developing more potent analogs may pave the way for its use in cancer treatment (Ren et al., 2021).
Safety And Hazards
Propiedades
Número CAS |
858187-21-0 |
|---|---|
Nombre del producto |
trans Resveratrol-3,5-disulfate |
Fórmula molecular |
C14H12O9S2 |
Peso molecular |
388.361 |
Nombre IUPAC |
[3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-sulfooxyphenyl] hydrogen sulfate |
InChI |
InChI=1S/C14H12O9S2/c15-12-5-3-10(4-6-12)1-2-11-7-13(22-24(16,17)18)9-14(8-11)23-25(19,20)21/h1-9,15H,(H,16,17,18)(H,19,20,21)/b2-1+ |
Clave InChI |
AUJFEUYHBMJMOQ-OWOJBTEDSA-N |
SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)OS(=O)(=O)O)O |
Sinónimos |
5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-1,3-benzenediol 1,3-Bis(hydrogen sulfate); |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride](/img/structure/B564397.png)
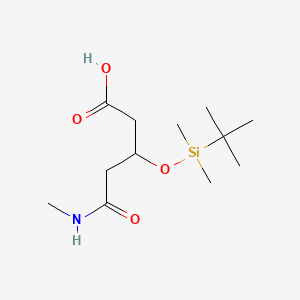
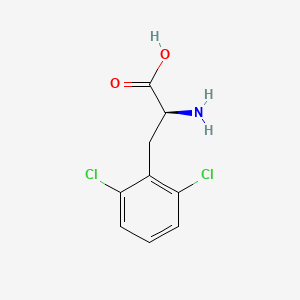
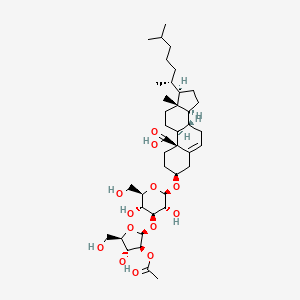
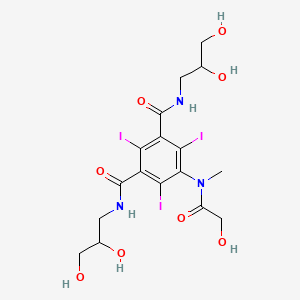
![6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride](/img/structure/B564408.png)
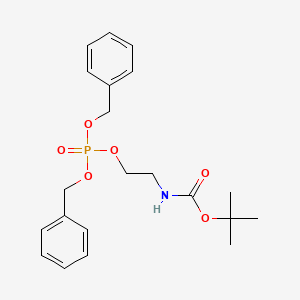
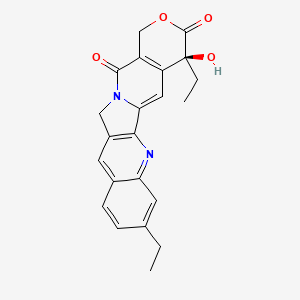
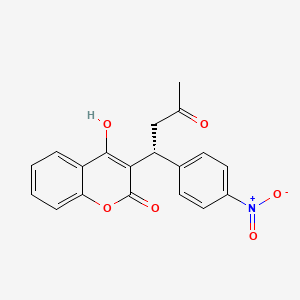
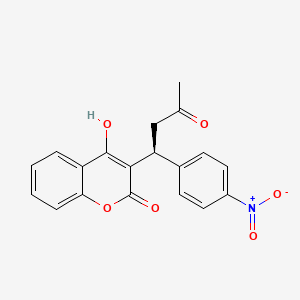
![4,6-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one](/img/structure/B564415.png)
